7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote
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Overview
Description
7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote: is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core substituted with fluorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote typically involves the following steps:
Formation of the Tetrazolo[1,5-a]pyrimidine Core:
Substitution Reactions:
Industrial Production Methods:
- Industrial production may involve continuous flow synthesis techniques to enhance yield and purity.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include amino derivatives.
- Substitution products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in drug discovery due to its unique structural features.
- Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Potential use in the development of advanced materials, such as organic semiconductors or dyes.
- Investigated for its thermal and chemical stability in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
- The compound may interact with specific enzymes or receptors, modulating their activity.
- Potential pathways include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Mechanism:
- The exact mechanism of action depends on the specific application and target.
- In medicinal applications, it may act by inhibiting key enzymes involved in disease pathways or by modulating receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
- 7-(2-chlorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- 7-(2-bromophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- 7-(2-methylphenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Comparison:
- The fluorophenyl group in 7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote imparts unique electronic properties compared to chloro, bromo, or methyl derivatives.
- The presence of the fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
- Compared to other halogenated derivatives, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications.
Properties
IUPAC Name |
7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O2/c17-13-7-2-1-6-12(13)15-9-14(18-16-19-20-21-22(15)16)10-4-3-5-11(8-10)23(24)25/h1-9,15H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKNCSKCRKYQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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